molecular formula C21H24N2O4 B14918432 4-Benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,6-dione

4-Benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,6-dione

Cat. No.: B14918432
M. Wt: 368.4 g/mol
InChI Key: JVSWLSROHVTERO-UHFFFAOYSA-N
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Description

4-Benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,6-dione is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a dimethoxyphenyl group, and a piperazine-2,6-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Core: The piperazine-2,6-dione core can be synthesized through the cyclization of appropriate diamines with diacid chlorides under controlled conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or dimethoxyphenyl groups using appropriate nucleophiles and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Benzyl halides, dimethoxybenzyl chloride, Lewis acids (e.g., AlCl₃)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylpiperidine-2,6-dione
  • 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine
  • 2-Benzyl-2-(dimethylamino)-4-morpholinobutyrophenone

Uniqueness

4-Benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,6-dione is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

4-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,6-dione

InChI

InChI=1S/C21H24N2O4/c1-26-18-9-8-16(12-19(18)27-2)10-11-23-20(24)14-22(15-21(23)25)13-17-6-4-3-5-7-17/h3-9,12H,10-11,13-15H2,1-2H3

InChI Key

JVSWLSROHVTERO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)CN(CC2=O)CC3=CC=CC=C3)OC

Origin of Product

United States

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